Product packaging for D-loop peptide, synthetic(Cat. No.:CAS No. 130304-73-3)

D-loop peptide, synthetic

Cat. No.: B1670812
CAS No.: 130304-73-3
M. Wt: 1225.3 g/mol
InChI Key: HYWFEJXPLXSMDO-ANOYAANVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definitional Framework of the Synthetic D-Loop Peptide

A synthetic D-loop peptide is a specially designed, man-made peptide chain that forms a cyclic structure. ontosight.ai This ring-like shape is a key characteristic, created by a peptide bond between the amino and carboxyl ends of the sequence. ontosight.ai The sequence itself is a specific arrangement of amino acids, often including a mix of hydrophobic (water-repelling) and hydrophilic (water-attracting) types. ontosight.ai This combination allows the peptide to interact with a variety of biological molecules and surfaces. ontosight.ai The cyclic nature of the D-loop peptide contributes to its stability and its precise ability to bind to target molecules. ontosight.ai

One example of a synthetic D-loop peptide is known as cyclo(cys-lys-arg-gly-pro-gly-ser-asp-phe-asp)tyr. ontosight.ai

Early investigations into synthetic D-loop peptides have focused on their potential to block certain biological processes. ontosight.ai Researchers have explored their ability to interfere with cell adhesion, which is the process of cells sticking to each other and to surfaces, and to disrupt protein-protein interactions. ontosight.ai These properties make them promising candidates for the development of new therapies. ontosight.ai For instance, the ability to inhibit cell adhesion could be used to prevent the spread of cancer cells or to reduce inflammation in vascular diseases. ontosight.ai The unique structure of these peptides, which gives them their stability and specificity, is a central focus of ongoing research to fully understand their biological activities. ontosight.ai

Conceptual Relationship to Endogenous D-Loop Structures

The concept of the synthetic D-loop peptide is inspired by naturally occurring "D-loop" structures found in both nucleic acids and proteins.

In the realm of molecular biology, a displacement loop, or D-loop, is a structure within a double-stranded DNA molecule where the two strands are temporarily separated. wikipedia.org This separation is held in place by a third strand of nucleic acid, which can be either DNA or, in the case of an R-loop, RNA. wikipedia.org This third strand is complementary to one of the original DNA strands and pairs with it, displacing the other strand. wikipedia.org This structure is crucial for a number of biological processes, including DNA repair, the maintenance of telomeres (the protective caps (B75204) at the ends of chromosomes), and as a feature in the circular DNA of mitochondria. wikipedia.org Researchers first identified D-loops in mitochondrial DNA in 1971. wikipedia.org These D-loops are involved in the initiation of DNA replication. wikipedia.org R-loops, the RNA-DNA hybrid version, are also vital, playing roles in gene expression, DNA replication, and modifications to both DNA and histones. nih.gov However, while essential, an overabundance of R-loops can lead to DNA damage and genomic instability. nih.gov

Proteins are not static structures; they are dynamic, constantly undergoing a range of movements. acs.org "Connector regions," such as loops and linkers, are critical to this dynamic nature. acs.org These loops are often flexible regions that connect more rigid secondary structural elements of a protein. acs.orgmdpi.com Far from being simple connectors, these loops play a crucial role in protein function, including allostery, where binding at one site on a protein affects another site. acs.orgucl.ac.uk

The flexibility and structural variability of these loops are central to a protein's stability, how it folds into its correct shape, and its biological function. mdpi.com Loops are frequently found at the active sites of enzymes and at binding sites, where they mediate interactions with other molecules such as antigens, toxins, metal ions, and DNA. mdpi.com The dynamic nature of these loops can be essential for catalysis, substrate specificity, and even the evolution of new enzyme functions. nih.gov For example, in some enzymes, loops act as "grippers" to hold a substrate in place. nih.gov The study of these loop dynamics is therefore of great interest for engineering proteins with new or improved functions. nih.gov

Rationale for De Novo Synthesis and Engineering of D-Loop Associated Peptides

The creation of synthetic peptides from scratch, known as de novo design, offers a powerful way to create molecules that can mimic the binding and functional sites of proteins. nih.gov This approach allows for the controlled interference with molecular interactions that are fundamental to biological processes. nih.gov

One of the key advantages of chemical peptide synthesis is the ability to incorporate a wide array of non-proteinogenic amino acids, including D-amino acids, which are mirror images of the standard L-amino acids. nih.gov The inclusion of D-amino acids can significantly increase a peptide's stability by making it resistant to degradation by proteolytic enzymes. biorxiv.org This enhanced stability is a crucial attribute for therapeutic applications.

De novo design also overcomes the limitations of using existing natural protein scaffolds. csic.es It allows for the creation of an unlimited number of proteins with precise geometries tailored for a specific function, optimized for stability, and free from the constraints of natural evolution. csic.es This has led to the design of novel peptide inhibitors for various disease targets, including HIV-1 entry and cancer-related PDZ domains. biorxiv.orgjohnshopkins.edu The ability to design and synthesize these peptides opens up new avenues for drug discovery and the development of novel biomaterials. nih.govrsc.org

Utility of Synthetic Peptides for Modulating Complex Biological Interactions

Synthetic peptides are powerful tools for dissecting and influencing complex biological systems. explorationpub.com Their ability to mimic or inhibit protein-protein interactions makes them valuable for studying cellular signaling pathways and developing novel therapeutic strategies. nih.govrsc.org

One significant application of synthetic peptides is in the modulation of protein-protein interactions (PPIs). nih.gov Many cellular functions are governed by intricate networks of PPIs, and their dysregulation is often implicated in disease. Synthetic peptides can be designed to mimic specific binding domains of proteins, thereby acting as competitive inhibitors or modulators of these interactions. nih.gov For example, a synthetic loop replacement peptide has been shown to block canonical NF-κB signaling by targeting the interaction between NEMO and IKKα/β. nih.gov This highlights the potential of synthetic peptides to selectively disrupt specific signaling cascades.

The "D-loop" in the context of this synthetic peptide refers to its three-dimensional structure and not necessarily the displacement loop found in mitochondrial DNA. ontosight.aitaylorandfrancis.comnih.gov Research on a specific synthetic D-loop peptide, with the sequence cyclo(cys-lys-arg-gly-pro-gly-ser-asp-phe-asp)tyr, has indicated its potential to inhibit biological processes like cell adhesion. ontosight.ai This inhibitory action on cell adhesion presents opportunities for developing treatments for conditions such as cancer metastasis or inflammatory vascular diseases. ontosight.ai

Furthermore, synthetic peptides serve as crucial reagents in various research applications. They are utilized to generate polyclonal antibodies, study enzyme-substrate interactions, and in mass spectrometry as standards. biomatik.com The ability to synthesize peptides with specific modifications allows for a detailed exploration of structure-activity relationships, providing insights into the molecular basis of biological functions. explorationpub.com

A notable area of research involves the use of synthetic peptides to interfere with DNA repair mechanisms. Peptides such as (WRWYCR)₂ have been identified as potent inhibitors of proteins involved in homologous recombination, like RecG and the RuvABC complex, by binding to Holliday junction DNA. oup.com This demonstrates the capacity of synthetic peptides to target and modulate fundamental cellular processes.

The versatility of synthetic peptides is further underscored by their application in mimicking viral protein domains. For instance, synthetic peptides corresponding to the full-length V3 loop of the HIV-1 gp120 protein have been used to study the virus's interaction with the CXCR4 coreceptor. nih.govsemanticscholar.org These studies provide critical insights into the mechanisms of viral entry and can guide the design of antiviral therapies. nih.gov

Table 1: Examples of Synthetic Peptides and Their Biological Targets

Peptide Name/Sequence Target Biological Effect Reference
D-loop peptide (cyclo(cys-lys-arg-gly-pro-gly-ser-asp-phe-asp)tyr) Cell adhesion molecules Inhibition of cell adhesion ontosight.ai
(WRWYCR)₂ Holliday junction DNA, RecG, RuvABC Inhibition of DNA repair and recombination oup.com
NEMO binding domain (NBD) peptide (737LDWSWL742) NEMO-IKKα/β interaction Blocks canonical NF-κB signaling nih.gov
HIV-1 V3 loop peptide CXCR4 coreceptor Mimics viral protein to study HIV-1 entry nih.govsemanticscholar.org

Design Considerations for Enhanced Specificity and Biostability

A significant challenge in the therapeutic application of peptides is their susceptibility to proteolytic degradation and potential lack of specificity. pnas.org To overcome these limitations, various design strategies are employed to enhance their biostability and target specificity.

Structural Modifications for Enhanced Biostability:

One of the most effective strategies to improve the stability of peptides is the incorporation of non-natural amino acids, particularly D-amino acids. nih.govresearchgate.net Peptides composed of D-amino acids (D-peptides) are resistant to proteases, which typically recognize and cleave peptide bonds between L-amino acids. researchgate.netacs.org This resistance significantly prolongs their half-life in biological systems. nih.gov For instance, a D-peptide analog of the HIV-1 V3 loop was shown to have comparable binding to its target as the L-peptide, demonstrating that biological activity can be retained with enhanced stability. nih.gov

Cyclization is another common strategy to improve peptide stability. ontosight.ai By linking the N- and C-termini, the peptide is constrained into a more rigid conformation, which can reduce its susceptibility to enzymatic degradation and may also enhance binding affinity by pre-organizing the peptide into its bioactive conformation. ontosight.aibakerlab.org

Enhancing Specificity through Rational Design:

The specificity of a synthetic peptide is determined by its ability to bind selectively to its intended target with high affinity. rsc.org Computational methods and structure-based design play a crucial role in achieving high specificity. pnas.orgnih.gov By analyzing the three-dimensional structure of the target protein, peptides can be designed to fit precisely into binding pockets or interfaces.

Rational design often involves identifying "hotspot" residues that are critical for a particular protein-protein interaction and incorporating them into a smaller, structured peptide scaffold. pnas.org This approach allows for the creation of potent and selective inhibitors. Furthermore, modifying the peptide backbone and side chains can fine-tune the binding affinity and selectivity. rsc.org For example, substituting glycine (B1666218) residues with D-alanine in a loop region of an antimicrobial peptide was shown to impact its folded structure and biological activity. nih.gov

The process of de novo design, facilitated by computational tools like Rosetta, allows for the creation of entirely new peptide structures with desired binding properties. pnas.orgbakerlab.org This approach has been used to design hyperstable constrained peptides with high accuracy, opening up new possibilities for creating novel therapeutics. bakerlab.org

Table 2: Design Strategies for Improved Peptide Properties

Design Strategy Purpose Example Reference
Incorporation of D-amino acids Increased proteolytic resistance and biostability D-peptide analog of HIV-1 V3 loop nih.govresearchgate.net
Peptide cyclization Enhanced stability and conformational rigidity D-loop peptide, N-C backbone-cyclized peptides ontosight.aibakerlab.org
Computational and structure-based design Improved specificity and binding affinity De novo design of D-peptides targeting influenza hemagglutinin pnas.org
Side-chain and backbone modification Fine-tuning of activity and structure Glycine to D-alanine substitution in an antimicrobial peptide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H76N16O16S B1670812 D-loop peptide, synthetic CAS No. 130304-73-3

Properties

CAS No.

130304-73-3

Molecular Formula

C53H76N16O16S

Molecular Weight

1225.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(E,2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H76N16O16S/c54-18-8-7-15-33(63-45(78)31(55)28-86)47(80)64-32(16-9-19-59-53(57)58)46(79)61-26-41(72)69-20-10-17-39(69)52(85)60-25-40(71)62-38(27-70)51(84)68-37(24-43(75)76)50(83)66-35(22-30-13-5-2-6-14-30)48(81)67-36(23-42(73)74)49(82)65-34(44(56)77)21-29-11-3-1-4-12-29/h1-6,9,11-14,16,31-39,70,86H,7-8,10,15,17-28,54-55H2,(H2,56,77)(H,60,85)(H,61,79)(H,62,71)(H,63,78)(H,64,80)(H,65,82)(H,66,83)(H,67,81)(H,68,84)(H,73,74)(H,75,76)(H4,57,58,59)/b16-9+/t31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HYWFEJXPLXSMDO-ANOYAANVSA-N

SMILES

C1CC(N(C1)C(=O)CNC(=O)C(C=CCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(C=CCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CKXGPGSDFDF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(Cys-Lys-Arg-Gly-Pro-Gly-Ser-Asp-Phe-Asp)Tyr, synthetic
D-loop peptide, synthetic
D-loop protein, synthetic

Origin of Product

United States

Advanced Methodologies in Synthetic D Loop Peptide Design and Engineering

Rational Design Principles for D-Loop Peptide Mimicry and Interaction

Rational design is a cornerstone in the development of synthetic D-loop peptides, enabling the creation of molecules with predetermined structures and functions. By leveraging computational and structural data, researchers can design peptides that precisely mimic biological recognition sites.

Structure-based design of D-loop peptides that target protein-protein interfaces (PPIs) often begins with identifying key interaction motifs, such as α-helices, from the three-dimensional structure of a protein complex. mdpi.com Computational methods are then employed to design peptides that mimic the spatial arrangement of critical residues at the interface. nih.govfrontiersin.org This approach allows for the creation of peptidomimetics that can competitively inhibit these interactions. frontiersin.org A significant challenge in this area is the inherent flexibility of peptides, which can lead to a loss of secondary structure and proteolytic degradation when removed from the parent protein context. nih.govroyalsocietypublishing.org

To overcome these limitations, computational tools are used to design peptides with stabilized conformations. nih.gov Techniques like molecular dynamics simulations and peptide-protein docking help in predicting the binding affinity and stability of the designed peptides. nih.gov The goal is to create molecules that pre-organize into the bioactive conformation, thus minimizing the entropic penalty upon binding to their target. nih.gov This often involves designing peptides that mimic "hot spots" at the protein-protein interface, which are small clusters of amino acids that contribute most to the binding energy. frontiersin.org

A notable strategy involves using known protein structures as a template to design peptides that replicate the binding epitope. advancedsciencenews.com For instance, the cPEPmatch methodology utilizes a library of cyclic peptide backbone structures to find a match for a short segment at a protein-protein interface, which then serves as a template for designing a binder. nih.gov This rational design process significantly narrows down the number of potential candidates for synthesis and experimental validation. nih.gov

The design of synthetic peptides to mimic or target nucleic acid D-loop structures is a specialized area that often involves the use of peptide nucleic acids (PNAs). PNAs are DNA/RNA analogs with a neutral N-(2-aminoethyl)glycine backbone, which allows for strong and specific binding to complementary nucleic acid sequences without the electrostatic repulsion present in natural DNA or RNA. nih.govmdpi.com This property makes them ideal candidates for invading double-stranded DNA to form a stable PNA/DNA/PNA triplex, effectively creating a synthetic D-loop. nih.gov

The design of these PNAs involves creating a sequence that is complementary to a target sequence within a duplex DNA. Upon binding, the PNA strand invades the DNA duplex, displacing one of the DNA strands and forming a stable loop. nih.govmdpi.com This process, known as strand invasion, is a key mechanism for antigene therapies aimed at inhibiting transcription. nih.gov

Recent advancements have focused on designing PNAs that can form hairpin structures to mimic RNA stem-loops, which can then be used to target RNA-binding proteins (RBPs). nih.gov This approach expands the utility of PNA-based D-loop mimics beyond just targeting DNA sequences. The design process for such molecules requires careful consideration of the PNA sequence to ensure proper folding into the desired hairpin conformation. nih.gov Furthermore, modifications to the PNA backbone, such as the introduction of chiral centers, can pre-organize the PNA into a specific helical conformation, enhancing its binding affinity and sequence selectivity for the target nucleic acid. rsc.org

Chemical Synthesis and Bioconjugation Techniques

The synthesis of D-loop peptides with enhanced properties relies on a variety of chemical modifications and conjugation strategies. These techniques are crucial for stabilizing the desired conformation, improving resistance to degradation, and introducing novel functionalities.

A primary challenge for peptide-based therapeutics is their susceptibility to proteolytic degradation. nih.gov The incorporation of non-natural D-amino acids in place of their natural L-counterparts is a widely used strategy to enhance peptide stability. nih.govlifetein.com Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are more resistant to enzymatic cleavage. nih.govlifetein.com This modification can significantly increase the in vivo half-life of the peptide. nih.gov

The systematic replacement of L-amino acids with D-amino acids can also influence the peptide's secondary structure and its interaction with biological membranes. nih.govnih.gov While enhancing stability, such substitutions must be carefully considered as they can also alter the peptide's binding affinity and specificity. nih.gov Computational modeling is often used to predict the structural impact of D-amino acid incorporation. nih.gov Studies have shown that the strategic placement of D-amino acids, often at the peptide's termini, can provide substantial protection against degradation without compromising biological activity. lifetein.com In some cases, the incorporation of D-amino acids has been shown to improve the selective toxicity of antimicrobial peptides. nih.gov

The following table summarizes the effects of D-amino acid incorporation on peptide properties based on various studies:

PeptideModificationEffect on StabilityEffect on ActivityReference
RDP215L- to D-amino acid substitutionIncreased stability in serumMaintained antitumor activity nih.gov
MUC2 peptidesD-amino acid substitutions in flanking regionsIncreased resistance to proteolysisRetained full antibody binding lifetein.com
Cationic Antimicrobial PeptidesSystematic D-amino acid replacementEnhanced plasma stabilityImproved broad-spectrum antimicrobial activity nih.govchemrxiv.org
Arginine-rich peptidesD-amino acid substitutionSignificantly improved protease resistanceEnhanced antimicrobial activity biorxiv.org

This table is interactive. Click on the headers to sort the data.

Macrocyclization is a powerful strategy to constrain a peptide's conformation, which can lead to increased receptor affinity, enhanced stability, and improved cell permeability. uni-kiel.denih.govnih.gov By cyclizing a peptide, the entropic penalty of binding to a target is reduced, as the molecule is already pre-organized into a bioactive conformation. uni-kiel.denih.gov

One of the most prominent techniques for conformational stabilization is "peptide stapling," which involves introducing a covalent cross-link between two amino acid side chains. nih.govexplorationpub.com All-hydrocarbon stapling, using ruthenium-catalyzed ring-closing metathesis (RCM) of two olefin-bearing unnatural amino acids, is a popular method to lock a peptide into an α-helical structure. explorationpub.comacs.org This has been shown to increase helicity, proteolytic resistance, and cell penetration. nih.govacs.orgfrontiersin.org The position of the staple (e.g., i,i+4 or i,i+7) can significantly influence the degree of stabilization and the biological activity of the peptide. acs.org

Other macrocyclization chemistries include the formation of lactam bridges, disulfide bonds, and triazole linkages via "click" chemistry. nih.govcpcscientific.com The choice of cyclization strategy depends on the desired final structure and the chemical functionalities present in the peptide sequence. nih.govrsc.org Computational methods can be employed to screen different macrocyclization strategies in silico to prioritize candidates for synthesis. researchgate.net

The table below details various stapling and macrocyclization strategies and their impact on peptide properties:

StrategyLinkage TypeKey FeaturesImpact on Peptide
All-Hydrocarbon StaplingAlkene (via RCM)Stabilizes α-helical structure. explorationpub.comIncreased helicity, protease resistance, cell permeability. nih.govacs.org
Lactam Bridge FormationAmide bondCommon for head-to-tail or sidechain cyclization. nih.govEnhances stability and can pre-organize peptide backbone. nih.gov
Thiol-based CyclizationDisulfide or thioether bondUtilizes cysteine residues for linkage. rsc.orgoup.comCan constrain loop structures and improve stability. mdpi.com
Triazole StaplingTriazole ring (via Click Chemistry)Highly efficient and biocompatible reaction. cpcscientific.comProvides a stable and rigid linkage. cpcscientific.com

This table is interactive. Click on the headers to sort the data.

To further expand the chemical diversity and functional capabilities of synthetic D-loop peptides, researchers are increasingly incorporating non-proteinogenic amino acids (NPAAs) and creating hybrid constructs. nih.govyoutube.com NPAAs offer a wide range of side-chain functionalities not found in the 20 canonical amino acids, allowing for the fine-tuning of a peptide's physicochemical properties, such as hydrophobicity, charge, and steric bulk. nih.gov The incorporation of NPAAs can lead to peptides with enhanced potency, selectivity, and metabolic stability. nih.gov

Hybrid constructs can involve the combination of peptide fragments with other molecular scaffolds. For example, peptides can be conjugated to polyketide frameworks or other small molecules to create novel bioactive compounds. nih.gov This approach leverages the target specificity of the peptide component with the pharmacological properties of the conjugated molecule. Another strategy involves creating hybrid peptides that contain elements from different parent molecules to achieve dual or novel functions, such as co-agonists for multiple receptors. nih.gov

The synthesis of these complex molecules often requires a combination of solid-phase peptide synthesis (SPPS) for the peptide portion and solution-phase chemistry for the incorporation of non-peptidic elements. nih.govpnas.org The development of bioorthogonal chemistries has been instrumental in enabling the specific and efficient conjugation of different molecular components under mild conditions. oup.com

Strategies for Enhancing In Vitro and In Vivo Performance

The successful translation of synthetic D-loop peptides from promising laboratory candidates to effective therapeutic agents hinges on overcoming several key challenges, most notably their susceptibility to degradation and the difficulty of delivering them to their specific sites of action within the body. To address these hurdles, researchers have developed a range of sophisticated strategies that focus on chemical modification and advanced delivery systems.

A primary obstacle to the therapeutic application of peptides is their rapid degradation by proteases, enzymes that break down proteins and peptides. This enzymatic breakdown significantly shortens their half-life in the body, reducing their efficacy. A variety of chemical modifications have been developed to bolster the proteolytic stability of synthetic D-loop peptides.

One of the most effective strategies is the incorporation of non-natural amino acids, particularly D-amino acids. novoprolabs.comnih.gov Since proteases are stereospecific for L-amino acids, the naturally occurring form, substituting them with their mirror-image D-counterparts renders the peptide bonds resistant to cleavage. novoprolabs.comnih.gov This approach has been shown to significantly increase the half-life of peptides. For instance, modifying Somatostatin, a peptide hormone, with two D-amino acids to create Octreotide increases its half-life from a few minutes to 1.5 hours. novoprolabs.com Another approach involves N-terminal modification with elements like lipoamino acids and lactose succinamic acid, which has also demonstrated an increase in stability. scirp.org

Cyclization is another powerful technique for enhancing peptide stability. novoprolabs.comresearchgate.net By creating a cyclic structure, either through head-to-tail, side-chain-to-side-chain, or backbone cyclization, the peptide's conformational flexibility is reduced, making it a less favorable substrate for proteases. novoprolabs.comacs.org Bicyclic peptides have shown even greater metabolic stability compared to their monocyclic counterparts. oup.com Furthermore, a technique known as "stapling" can be employed to lock a peptide into a specific conformation, often an α-helix, which can enhance its resistance to proteases. nih.govoup.com

The table below summarizes various chemical modifications and their impact on the proteolytic stability of peptides.

Modification StrategyExampleImpact on StabilityReference
D-Amino Acid Substitution Substitution of L-amino acids with D-amino acids in an arginine-rich peptide (R4F4)Significantly improved protease resistance. biorxiv.org
Cyclization N-to-C-terminal backbone cyclization of oxytocin and vasopressin analogues.Did not show significant improvement in intestinal fluid stability in this specific case. acs.org
Cyclization of an arginine-rich peptide (R4F4).Significantly improved protease resistance. biorxiv.org
Peptide Stapling Hydrocarbon stapling to enforce α-helical structure.Slows degradation kinetics by preventing cleavage within the stapled site. nih.gov
Cys-Lys stapling in unprotected peptides.Enhanced proteolytic stability compared to the unstapled precursor. oup.com
N-terminal Modification Modification with lipoamino acid and lactose succinamic acid.Achieved a further increase in stability. scirp.org
Incorporation of Non-Proteinogenic Amino Acids Introduction of 4-aminopiperidine-4-carboxylic acid (Api) residues.Hypothesized to improve chemical stability against digestive enzymes. nih.gov

Ensuring that synthetic D-loop peptides reach their intended cellular or tissue targets is another critical challenge. To this end, various targeted delivery and cellular internalization strategies have been developed.

Cell-Penetrating Peptides (CPPs) are short peptides that can traverse cellular membranes and can be attached to cargo molecules, such as synthetic D-loop peptides, to facilitate their entry into cells. nih.govmit.edu These peptides are often rich in basic amino acids like arginine and lysine, which interact with the negatively charged cell membrane. nih.gov The internalization process can occur through direct penetration of the membrane or via endocytotic pathways. researchgate.netnih.gov The use of D-amino acid versions of CPPs, such as a 9-mer of D-arginine, has been shown to have an even higher cellular uptake rate than their L-amino acid counterparts. nih.gov

Nanocarriers represent another promising approach for the targeted delivery of D-loop peptides. These include liposomes, micelles, and nanoparticles, which can encapsulate the peptides, protecting them from degradation and facilitating their transport to specific sites. mdpi.com These nanocarriers can be further functionalized with targeting ligands, such as antibodies or other peptides, that recognize and bind to specific receptors on the surface of target cells, thereby enhancing the specificity of delivery. mdpi.com Combining CPPs with nanocarriers can further improve the efficiency of cellular uptake. nih.gov For instance, CPP-modified liposomes have demonstrated increased cellular uptake of their cargo. mdpi.com

The table below outlines different targeted delivery and cellular internalization approaches for peptides.

Delivery ApproachMechanismAdvantagesReference
Cell-Penetrating Peptides (CPPs) Facilitate translocation across cellular membranes.Can deliver a variety of cargo molecules, including peptides and nanoparticles. nih.govmit.edu
Activatable CPPs (ACPPs) CPPs that are activated by specific enzymes (e.g., MMPs) at the target site.Increases target specificity and reduces off-target effects. nih.gov
Liposomes Lipid-based vesicles that can encapsulate peptides.Can be functionalized with targeting ligands and CPPs to enhance delivery. mdpi.com
Micelles Self-assembling structures of amphiphilic molecules that can carry peptide cargo.Can be used to improve the solubility and stability of peptides. mdpi.com
Nanoparticles Solid particles at the nanoscale that can be loaded with peptides.Offer versatility in terms of material composition and surface modification for targeted delivery. mdpi.com

Molecular Mechanisms of Synthetic D Loop Peptide Action

Modulation of Protein-Protein Interactions by Synthetic D-Loop Peptides

The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular activities. Synthetic peptides, by virtue of their design, can serve as precise tools to dissect and control these interactions. They can be engineered to mimic the binding interface of a natural protein, thereby competitively inhibiting the formation of a protein complex, or they can be designed to disrupt existing cellular structures that rely on specific protein interactions.

Inhibition of Specific Protein Complex Formation

Synthetic peptides can be rationally designed to obstruct the formation of specific protein complexes. By mimicking the sequence and structure of a key binding motif on one of the interacting partners, a synthetic peptide can occupy the binding site on the other partner, thus preventing the assembly of the functional complex.

One notable strategy involves the use of a "Synthetic Loop Replacement" (SLR) to create potent inhibitors. nih.gov For instance, a synthetic peptide that replaces a loop structure critical for the formation of the IKK complex, a key regulator of canonical NF-κB signaling, has been shown to be a selective inhibitor with significantly increased potency compared to the linear peptide alone. nih.gov This approach underscores the potential of exploiting specific structural features, such as loops stabilized by intramolecular hydrogen bonds, to develop highly effective synthetic inhibitors of protein-protein interactions. nih.gov

The design of such inhibitory peptides often relies on detailed structural information of the target protein-protein complex. nih.gov By identifying the "hot spot" amino acids that contribute most to the binding energy at the interface, peptides can be engineered to present these key residues in a conformationally constrained manner, thereby enhancing their binding affinity and inhibitory activity. nih.gov

Peptide/Molecule Target Complex Mechanism of Inhibition Observed Effect
NBD2IKK complexSynthetic replacement of a loop mediating complex formation. nih.govSelective inhibition of canonical NF-κB signaling with >10-fold increased potency over the parent peptide. nih.gov
GCRLYGFKIHGCGCK2α/CK2βCyclized peptide mimicking a β-hairpin loop involved in the interaction.Ten-fold increase in inhibition of the CK2α/CK2β complex compared to the linear version.

Specific Receptor Recognition and Ligand Binding Dynamics

The interaction between a ligand and its receptor is a highly specific process that initiates a cascade of intracellular signals. Synthetic peptides can be designed to mimic natural ligands, thereby acting as agonists or antagonists of receptor function. The specificity of this recognition is determined by the precise complementarity of shape and chemical properties between the peptide and the receptor's binding pocket.

Computational design strategies have been employed to develop potent and selective d-peptide agonists for G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-2 receptor (GLP-2R). acs.org These approaches model the three-dimensional structure of the receptor-peptide complex to optimize the interactions between the peptide and key residues within the receptor's binding site. acs.orgnih.gov The binding of a peptide ligand to a GPCR can involve significant conformational rearrangements in both the ligand and the receptor, a process that can be understood through the concepts of "conformational selection" and "induced fit". nih.gov

The binding affinity and efficacy of a synthetic peptide are influenced by a multitude of factors, including the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the receptor. mdpi.com For example, in the context of opioid receptors, the N-termini of opioid peptides are thought to penetrate deeply into the receptor, forming critical interactions with conserved residues. nih.gov

Peptide Type Target Receptor Design Strategy Key Interaction Features
d-peptide agonistsGlucagon-like peptide-2 receptor (GLP-2R)Computational modeling of the receptor-peptide complex. acs.orgOptimization of contacts with multiple binding and allosteric sites. nih.gov
Opioid peptide mimeticsOpioid receptorsMimicry of the N-terminal tyrosine of endogenous opioid peptides. nih.govIonic interactions with a conserved aspartate residue and a water-mediated hydrogen bond network. nih.gov

Interactions with Nucleic Acid Structures and Functions

Beyond their interactions with proteins, synthetic peptides can also be designed to engage with nucleic acids, influencing processes that are fundamental to genome stability and expression. A key area of investigation is their role in modulating DNA repair and recombination mechanisms.

Influence on DNA Repair and Recombination Mechanisms

Homologous recombination is a crucial pathway for the error-free repair of DNA double-strand breaks. oup.com A central intermediate in this process is the displacement loop (D-loop), a three-stranded DNA structure formed when a single-stranded DNA invades a homologous double-stranded DNA molecule. wikipedia.orgnih.gov

Synthetic peptides have been rationally designed to enhance the process of homologous recombination by facilitating the formation of D-loops by recombinase proteins such as RecA and Rad51. oup.comoup.com One such peptide, with the sequence IRFLTARRR (Peptide #3), was designed based on the crystal structure of the E. coli RecA-DNA complex. oup.com This peptide has been shown to significantly promote RecA-mediated D-loop formation. oup.com

The mechanism of enhancement by this peptide appears to involve the stabilization of the D-loop structure itself, rather than influencing the binding of RecA to single-stranded DNA or affecting ATP hydrolysis. oup.com It is hypothesized that the peptide interacts with the D-loop DNA structure initiated by the recombinase, thereby stabilizing this transient intermediate and promoting the progression of the recombination reaction. oup.com This stabilization may mimic the function of natural recombination accessory proteins. oup.com

The activity of these peptides is sensitive to their amino acid composition. For instance, peptides with very high positive charges have been shown to inhibit RecA-mediated D-loop formation in vitro, likely due to non-specific DNA aggregation. oup.com

Peptide Sequence Target Recombinase Effect on D-Loop Formation Proposed Mechanism
Peptide #3IRFLTARRRRecA oup.com7.2-fold enhancement of RecA-mediated D-loop formation at 37°C. oup.comStabilization of the D-loop DNA structure. oup.comoup.com
IRFLTAKKKIRFLTAKKKRecASimilar, albeit lower, enhancement activity to Peptide #3. oup.comStabilization of the D-loop DNA structure.
IRLLTARRRIRLLTARRRRecASimilar, albeit lower, enhancement activity to Peptide #3. oup.comStabilization of the D-loop DNA structure.
Peptide #8Not SpecifiedRecAStrong inhibition of RecA-mediated D-loop formation. oup.comNon-specific DNA aggregation due to high positive charge. oup.com
Peptide #10Not SpecifiedRecAStrong inhibition of RecA-mediated D-loop formation. oup.comNon-specific DNA aggregation due to high positive charge. oup.com
Modulation of Strand Exchange and DNA Synthesis Pathways

Synthetic D-loop peptides can significantly influence the interconnected pathways of DNA strand exchange and synthesis, which are fundamental to homologous recombination (HR). The protein RAD51 is central to these processes, forming a presynaptic filament on single-stranded DNA (ssDNA) that facilitates the search for a homologous sequence and subsequent strand invasion to form a D-loop. sciety.org Certain synthetic peptides have been rationally designed to enhance the activity of the RecA family of proteins, to which RAD51 belongs. For instance, a peptide with the sequence IRFLTARRR was shown to increase RecA-mediated D-loop formation approximately 7.2-fold. oup.com Such peptides can promote the assimilation of the invading strand and enhance the three-strand exchange process. oup.com

The progression from a D-loop to productive DNA synthesis is a critical step. After RAD51 mediates strand invasion, it must be dissociated from the heteroduplex DNA to allow other factors to access the invading 3'-OH end. nih.gov Replication Factor C (RFC) then loads the processivity clamp PCNA, which in turn recruits DNA polymerases like DNA polymerase delta (Pol δ) to initiate DNA synthesis. nih.govresearchgate.net The single-stranded DNA binding protein RPA plays a crucial role by binding to the displaced strand, which helps to increase the efficiency of primer utilization and prevent the stalling of the polymerase. nih.gov Synthetic peptides that modulate the stability of the D-loop or the binding of these key proteins can therefore regulate the efficiency of recombination-associated DNA synthesis.

FactorRole in Strand Exchange/DNA SynthesisModulation by Synthetic Peptides
RAD51/RecA Catalyzes homology search and strand invasion to form a D-loop. sciety.orgmdpi.comPeptides can be designed to enhance D-loop formation activity. oup.com
RPA Binds to the displaced ssDNA strand, facilitating polymerase action and preventing stalling. nih.govPeptides could potentially interfere with or enhance RPA binding, affecting synthesis efficiency.
PCNA/RFC Acts as a sliding clamp and clamp loader, respectively, to recruit DNA polymerase. nih.govModulation of D-loop accessibility could indirectly affect PCNA/RFC loading.
DNA Polymerase δ/η Catalyzes the extension of the invading 3' end. nih.govPeptide-mediated stabilization or destabilization of the D-loop can influence polymerase processivity.
Mechanisms of D-Loop Resolution in DNA Repair Processes

The resolution of D-loops is a critical juncture in DNA repair that determines the outcome of the recombination event. D-loops can be dismantled to prevent unwanted genetic exchanges or processed further to complete the repair. nih.govnih.gov A major pathway for D-loop dissolution is Synthesis-Dependent Strand Annealing (SDSA), which leads to non-crossover products. nih.govreactome.org This process is actively driven by various DNA helicases.

The RecQ family of helicases, including E. coli RecQ and its human orthologs BLM and WRN, play a central role in D-loop processing. nih.govnih.gov These helicases can disrupt D-loop structures, a function that is thought to be a quality control mechanism to suppress illegitimate recombination. nih.gov Studies have shown that RecQ helicases intervene during D-loop formation to limit their length, preventing the formation of long, stable D-loops that might otherwise become toxic, long-lived connections between chromosomes. nih.gov Synthetic peptides could be designed to either inhibit or enhance the activity of these helicases. An inhibitory peptide might stabilize a D-loop to promote a specific repair outcome, while a peptide that enhances helicase activity could accelerate D-loop dissolution. Other helicases, such as Srs2 and Mph1, also contribute to the disruption of nascent D-loops. nih.gov

Helicase/ComplexFunction in D-Loop ResolutionPotential Modulation by Peptides
RecQ, BLM, WRN Disrupt D-loops to prevent inappropriate recombination; limit D-loop length. nih.govnih.govInhibition could stabilize D-loops; enhancement could promote resolution.
Srs2 Participates in a pathway for disrupting nascent D-loops. nih.govPeptides could be designed to interfere with its helicase activity.
Mph1 Works with the Sgs1-Top3-Rmi1 complex to disrupt D-loops. nih.govModulation could alter the balance between different D-loop resolution pathways.
RTEL1 Promotes SDSA by dissociating D-loop strands after synthesis. reactome.orgPeptides could influence its recruitment or activity, affecting the final repair product.

Regulation of Gene Expression at the Transcriptional Level

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with an uncharged polyamide backbone, allowing them to bind to DNA with high affinity and specificity. pnas.orgwikipedia.org When a PNA binds to a complementary sequence in double-stranded DNA, it can invade the helix and displace one of the DNA strands, forming a stable D-loop structure. nih.govsemanticscholar.org This localized opening of the DNA duplex can act as an artificial promoter. pnas.org

Research has shown that RNA polymerase can recognize these PNA-induced D-loops and initiate transcription at an efficiency comparable to strong bacterial promoters. pnas.org This effectively turns the PNA target site into an artificial promoter that is positively controlled by the PNA, which acts as a synthetic transcription factor. pnas.org This strategy has been used to reactivate gene expression; for example, a chimeric PNA designed to target the promoter of the human fetal γ-globin gene was able to reactivate its transcription in adult human cells. pnas.org The ability of PNAs to form D-loops provides a powerful tool for targeted gene activation and regulation. nih.gov

Synthetic peptides, distinct from PNAs, can also be designed to function as artificial transcription factors that recognize and bind specific DNA sequences in promoter regions. nih.govnih.gov These peptides can modulate gene expression by either activating or repressing transcription. nih.gov For example, a synthetic peptide can be linked to an activation domain that recruits the cell's transcriptional machinery, leading to significant upregulation of a target gene. nih.gov

These designer regulatory proteins are often modular, comprising a DNA-binding domain and an effector domain. lbl.gov The DNA-binding portion can be engineered to recognize specific sequences within a gene's promoter, while the effector portion carries out the regulatory function (activation or repression). nih.govlbl.gov This approach allows for finely-tuned control over the dosage and timing of transcriptional regulation without introducing foreign genetic material. nih.gov The interactions between these peptides and DNA in promoter regions are crucial for template-directed reactions like transcription and can serve as a basis for developing agents that selectively control gene expression. nih.gov

Molecule TypeMechanism of ActionOutcome on Transcription
Peptide Nucleic Acid (PNA) Strand invasion of dsDNA to form a D-loop, creating an artificial promoter site. nih.govpnas.orgInitiation or activation of gene expression at the target site. pnas.org
Synthetic Peptide (as Artificial Transcription Factor) Binds to specific DNA sequences in promoter regions via an engineered DNA-binding domain. nih.govnih.govCan either activate or repress gene expression, depending on the linked effector domain. nih.govlbl.gov

Impact on Mitochondrial DNA Dynamics

The displacement loop (D-loop) is a stable, three-stranded structure within the major non-coding region of mitochondrial DNA (mtDNA). embopress.orguniba.it This region is critical as it contains the origin of heavy-strand replication (OriH) and promoters for transcription of both mtDNA strands. uniba.itaginganddisease.org The stability and processing of this D-loop are therefore central to regulating mtDNA replication.

Key proteins that interact with the D-loop include mitochondrial transcription factor A (TFAM) and mitochondrial single-stranded DNA-binding protein (mtSSB). nih.gov TFAM is essential for both initiating mtDNA transcription and maintaining the mitochondrial genome; it can coat the mtDNA and is involved in D-loop formation and resolution. embopress.orguniba.itnih.gov At physiologically relevant concentrations, TFAM can resolve D-loops, while mtSSB can inhibit this resolution, thereby stabilizing the structure. nih.gov The replication of mtDNA is carried out by DNA polymerase gamma (POLG), and the initiation of this process at the D-loop is primed by transcription. nih.gov Synthetic peptides designed to interact with the D-loop region or modulate the activity of proteins like TFAM and POLG could therefore be used to influence mtDNA copy number and mitochondrial function. frontiersin.org

Protein/FactorRole in mtDNA D-loop Dynamics and Replication
TFAM Binds to the D-loop region; involved in mtDNA packaging, transcription, and D-loop formation/resolution. embopress.orguniba.itnih.gov
mtSSB Binds to the displaced single strand, stabilizing the D-loop structure. nih.gov
POLG The sole DNA polymerase in mitochondria, responsible for replicating mtDNA. nih.gov
D-loop Structure Contains the primary origin of replication (OriH) and transcription promoters. uniba.itaginganddisease.org
Influence on Mitochondrial Bioenergetics and Gene Products

Synthetic peptides designed to target mitochondria can exert significant influence over mitochondrial bioenergetics and the expression of mitochondrial gene products. The displacement loop (D-loop) is the primary non-coding region in mitochondrial DNA (mtDNA) and is a critical hub for regulating both replication and transcription. wikipedia.org It contains the origin of heavy-strand replication (OriH) and the promoters for both the heavy and light strands. nih.govresearchgate.net Synthetic peptides can be engineered to interact with these regulatory elements or associated proteins, thereby modulating mitochondrial function.

The process of mtDNA replication begins in the D-loop region. wikipedia.org A short piece of DNA, known as 7S DNA, forms a stable three-stranded structure within this region, which is believed to be an aborted replication product. researchgate.netyoutube.com The synthesis and turnover of 7S DNA are linked to the initiation of mtDNA transcription, which provides the necessary primers for DNA replication. researchgate.net By designing synthetic peptides that either stabilize or destabilize the D-loop structure, or that interfere with the binding of essential proteins like mitochondrial transcription factor A (TFAM), it is possible to influence the rate of both transcription and replication.

Alterations in these fundamental processes directly impact mitochondrial bioenergetics. The protein products of mtDNA are essential components of the electron transport chain (ETC), which is responsible for oxidative phosphorylation and the bulk of cellular ATP synthesis. kyoto-u.ac.jp By modulating the expression of these genes, synthetic peptides can affect the efficiency of the ETC, leading to changes in cellular energy production. For instance, a synthetic peptide that enhances transcription could potentially increase the number of ETC components, boosting ATP synthesis. Conversely, a peptide that inhibits replication or transcription could lead to mitochondrial dysfunction and a decrease in cellular energy levels, a mechanism that has been explored in the context of inducing cell death in cancer cells. mdpi.com

Research has demonstrated that certain peptides can preserve mitochondrial respiratory function and bioenergetics under stress conditions. biorxiv.orgbiorxiv.org For example, the DJ-1-derived peptide ND-13 has been shown to confer cardioprotection by preserving mitochondrial energetics. biorxiv.org While not directly targeting the D-loop, these findings underscore the principle that synthetic peptides can effectively modulate mitochondrial energy status.

Table 1: Key Elements of the Mitochondrial D-Loop Region and Their Functions

Element Function Potential Influence of Synthetic Peptides
Origin of Heavy Strand Replication (OriH) Site of initiation for the replication of one of the two mtDNA strands. researchgate.net Interference with the binding of replication machinery, modulating mtDNA copy number.
Heavy Strand Promoter (HSP) Initiates transcription for the majority of mitochondrial genes. nih.gov Altering promoter activity to upregulate or downregulate gene expression.
Light Strand Promoter (LSP) Initiates transcription of a smaller number of mitochondrial genes and the primer for replication. youtube.com Modulating the availability of primers for DNA replication.
Conserved Sequence Blocks (CSBs) Sequences involved in the transition from RNA synthesis to DNA synthesis. youtube.com Disrupting the processing of RNA primers, thereby affecting replication initiation.

| 7S DNA | A short third strand of DNA that forms the D-loop structure; its function is not fully understood but is linked to replication and nucleoid organization. wikipedia.orgyoutube.com | Stabilizing or destabilizing the D-loop structure to influence regulatory processes. |

Immunomodulatory Activities of Synthetic D-Loop Peptides

T-Cell Activation and Regulation through Receptor Engagement (e.g., CD28 Family)

Synthetic peptides can function as potent immunomodulators by engaging with key T-cell surface receptors. Optimal T-cell activation requires a primary signal through the T-cell receptor (TCR) and a crucial second, co-stimulatory signal, most prominently delivered by the CD28 receptor family. nih.govmdpi.com This family includes both co-stimulatory molecules like CD28 and ICOS, which enhance T-cell activity, and inhibitory receptors like CTLA-4 and PD-1, which dampen the immune response. mdpi.comnih.gov

The term "D-loop" in this context refers to a specific structural motif within the CD28 molecule itself, known as the C′-D loop. google.com This loop has been identified as a critical epitope for superagonistic antibodies that can potently activate T-cells, suggesting its importance in receptor function. google.com Synthetic peptides designed to mimic or bind to this C′-D loop can therefore be used to either activate or inhibit T-cell responses.

Agonistic Peptides: Synthetic peptides that mimic the natural ligands (B7-1, B7-2) or adopt a conformation similar to an activating antibody can engage the C'-D loop of CD28 to trigger co-stimulatory signals. This results in enhanced T-cell proliferation, cytokine production (such as IL-2), and clonal expansion. nih.govmdpi.com

Antagonistic Peptides: Conversely, synthetic peptides or their mimetics, such as peptoids, can be designed to block the interaction between CD28 and its natural ligands. nih.gov By binding to the receptor without initiating a signal, these antagonists can prevent T-cell co-stimulation, leading to a state of anergy (unresponsiveness) or apoptosis. This approach is being investigated for treating autoimmune diseases and preventing graft-versus-host disease following transplantation. nih.gov

The development of such peptides offers advantages over antibody-based therapies, including lower immunogenicity and better tissue penetration. nih.gov

Table 2: Members of the CD28 Receptor Family and Their Function in T-Cell Regulation

Receptor Ligand(s) Primary Function Role of Synthetic Peptides
CD28 B7-1 (CD80), B7-2 (CD86) Co-stimulation; enhances T-cell activation, proliferation, and survival. nih.gov Mimic or block the C'-D loop to act as agonists or antagonists. google.com
CTLA-4 B7-1 (CD80), B7-2 (CD86) Inhibition; dampens T-cell activation and maintains tolerance. mdpi.com Blockade of CTLA-4 can enhance anti-tumor immune responses.
PD-1 PD-L1, PD-L2 Inhibition; limits T-cell activity in peripheral tissues, role in "T-cell exhaustion". nih.gov Peptides can be designed to block the PD-1/PD-L1 interaction, a major cancer immunotherapy strategy.

| ICOS | ICOS-L | Co-stimulation; important for T-cell differentiation and function, particularly in germinal centers. mdpi.com | Modulation of ICOS signaling for therapeutic purposes. |

Anti-Pathogen Mechanisms

Viral Entry Inhibition (e.g., HIV-1 V3 Loop Mimics)

The entry of enveloped viruses like the Human Immunodeficiency Virus-1 (HIV-1) into host cells is a multistep process mediated by viral envelope glycoproteins. wikipedia.org A key structure in this process is the third variable loop (V3 loop) of the gp120 surface protein. nih.gov The V3 loop is crucial for determining which co-receptor (CCR5 or CXCR4) the virus uses to enter the cell and is a primary target for neutralizing antibodies. nih.govresearchgate.net

Synthetic peptides designed as mimics of the V3 loop can act as potent viral entry inhibitors. These peptides function by competitively binding to the host cell co-receptors, thereby blocking the authentic viral gp120 from engaging them. This prevents the conformational changes required for the fusion of the viral and cellular membranes, effectively halting the infection process at a very early stage. nih.gov

The high variability of the V3 loop sequence presents a challenge for developing broadly effective inhibitors. researchgate.net However, research has focused on targeting the more conserved structural elements within the loop, such as the base or the crown, to achieve broader activity against different viral strains. nih.gov In addition to mimicking the V3 loop, other synthetic peptide strategies target different components of the viral fusion machinery, such as the gp41 protein, which mediates the final membrane fusion step. mdpi.com For example, peptides that mimic the C-terminal heptad repeat (CHR) region of gp41 can bind to the N-terminal heptad repeat (NHR), preventing the formation of the six-helix bundle structure required for fusion. mdpi.com

Table 3: Examples of Synthetic Peptide Strategies for HIV-1 Entry Inhibition

Peptide Target Mechanism of Action Example/Concept
gp120 V3 Loop Acts as a mimic, competitively binding to the CCR5 or CXCR4 co-receptor on the host cell. nih.govnih.gov Peptides designed based on the consensus sequence of the V3 crown.
gp120 CD4 Binding Site Blocks the initial attachment of the virus to the CD4 receptor on T-cells. nih.gov CD4 mimetic peptides like CD4M33. nih.gov
gp41 NHR/CHR domains Prevents the formation of the six-helix bundle, a critical step for membrane fusion. mdpi.com Enfuvirtide (T-20), a CHR-peptide mimic.

| CCR5 Co-receptor | Acts as an antagonist, binding to the host cell co-receptor to prevent viral engagement. mdpi.com | Maraviroc-inspired peptide conjugates. |

Antimicrobial Peptide Modalities and Their Mechanisms

Synthetic peptides, including those with loop conformations or incorporating D-amino acids for stability, represent a promising class of antimicrobial agents (AMPs). biorxiv.org These peptides typically possess two key features: a net positive charge and an amphipathic structure, allowing them to selectively interact with and disrupt the negatively charged membranes of microbes over host cells. nih.govmdpi.com

The mechanisms by which synthetic AMPs exert their effects are primarily centered on the disruption of the microbial cell membrane, although intracellular targets also exist. nih.govresearchgate.net The primary membrane-disruptive models include:

Barrel-Stave Model: AMPs insert perpendicularly into the membrane, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining a central aqueous pore, similar to the staves of a barrel. nih.gov

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups. researchgate.net

Carpet Model: Peptides accumulate on the surface of the microbial membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane collapse. researchgate.net

Incorporating non-natural D-amino acids into synthetic peptides is a key strategy to enhance their therapeutic potential. Since proteases are stereospecific for L-amino acids, peptides made with D-amino acids are highly resistant to enzymatic degradation, increasing their stability and bioavailability. biorxiv.orgnih.gov Cyclization is another modification that improves stability and can lock the peptide into a bioactive conformation. biorxiv.org These modifications can improve the antimicrobial potency and longevity of the synthetic peptides. biorxiv.orgnih.gov

Cellular Signal Transduction Modulation

Synthetic peptides, particularly those constrained into specific conformations like a D-loop or a cyclic structure, are effective tools for modulating intracellular signal transduction pathways. nih.gov Many cellular processes are governed by protein-protein interactions (PPIs), which often occur over large, flat surfaces that are difficult to target with traditional small-molecule drugs. Peptides, however, can be designed to mimic one of the interacting partners, thereby disrupting the PPI and modulating the downstream signal. rsc.org

A significant challenge is delivering these peptides across the cell membrane to reach their intracellular targets. This is often overcome by designing cell-penetrating peptides (CPPs) or by incorporating motifs, such as a D-Pro-L-Pro sequence, that facilitate cell entry. nih.gov Once inside the cell, the synthetic peptide can interact with its specific target, which could be an enzyme like a kinase or phosphatase, an adaptor protein, or a transcription factor. nih.gov

Table 4: Mentioned Chemical Compounds and Molecules

Name/Class Type Relevance in Article
D-loop peptide, synthetic Peptide The core subject, referring to various synthetic peptides with loop structures or targeting biological loops.
7S DNA Nucleic Acid A component of the mitochondrial D-loop. wikipedia.org
ND-13 Peptide A DJ-1-derived synthetic peptide that preserves mitochondrial bioenergetics. biorxiv.org
CD28 Protein (Receptor) A key co-stimulatory receptor on T-cells with a C'-D loop structure. google.com
CTLA-4 Protein (Receptor) An inhibitory receptor in the CD28 family. nih.gov
PD-1 Protein (Receptor) An inhibitory receptor in the CD28 family. nih.gov
ICOS Protein (Receptor) A co-stimulatory receptor in the CD28 family. mdpi.com
B7-1 (CD80) / B7-2 (CD86) Protein (Ligand) Natural ligands for CD28 and CTLA-4. nih.gov
gp120 Protein (Viral) HIV-1 envelope protein containing the V3 loop. nih.gov
gp41 Protein (Viral) HIV-1 transmembrane protein involved in membrane fusion. mdpi.com
CCR5 / CXCR4 Protein (Receptor) Host cell co-receptors for HIV-1 entry. nih.gov
Enfuvirtide (T-20) Peptide (Drug) An HIV fusion inhibitor that mimics a gp41 domain. mdpi.com
Grb2 Protein (Adaptor) A cellular signaling adaptor protein. nih.gov

| Ras | Protein (Enzyme) | A key protein in cellular signal transduction pathways. nih.gov |

Effects on Specific Kinase Cascades (e.g., p38 MAPK Pathway)

Synthetic peptides have emerged as valuable tools for dissecting and inhibiting cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.gov The specificity of these cascades, such as the p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, is maintained through precise protein-protein interactions. nih.govresearchgate.net A key mechanism for this specificity involves docking interactions, where kinases bind to specific docking motifs, often referred to as D-sites, on their substrates and regulators. researchgate.net

Synthetic peptides can be designed to mimic these docking motifs, acting as competitive inhibitors that disrupt the formation of essential kinase-substrate or kinase-regulator complexes. nih.gov This approach offers a high degree of specificity, which can be superior to that of small molecule inhibitors that typically target the highly conserved ATP-binding pocket of kinases. nih.gov The p38 MAPK pathway, a critical regulator of cellular responses to stress, inflammation, and other extracellular stimuli, relies on such docking interactions for its function. nih.govresearchgate.net

Research into peptides that interfere with MAPK pathways has demonstrated their potential as specific inhibitors. nih.gov While the term "D-loop peptide" is not uniformly used in the context of p38 MAPK inhibition, the principle of using peptides that mimic docking sites is well-established. These peptides can interfere with the interaction between p38 MAPK and its upstream activators (MKK3/MKK6) or its downstream substrates. nih.gov For example, the ETS-domain transcription factor Elk-1 contains a D-domain that is crucial for its efficient phosphorylation by MAPKs. researchgate.net A synthetic peptide mimicking this D-domain could potentially block the phosphorylation of Elk-1 by p38.

The functional activity of p38 MAPK is a dynamic process that relies on the formation of transient protein complexes and associated conformational changes. mdpi.com Peptides that disrupt these interactions can modulate the kinase's activity and its downstream signaling outputs. The development of such peptide-based inhibitors is a key area of research for targeting diseases where MAPK signaling is dysregulated. nih.gov

Table 1: Research Findings on Peptide Inhibition of MAPK Pathways

Peptide TargetMechanism of ActionPathway AffectedKey Finding
MAPK Docking SitesCompetitive inhibition of protein-protein interactions by mimicking docking motifs (D-sites). nih.govresearchgate.netERK, JNK, p38 nih.govresearchgate.netPeptide inhibitors can offer greater specificity than small-molecule ATP-competitive inhibitors. nih.gov
JNK-JIP1 InteractionA peptide derived from the JIP1 scaffold protein binds to the JNK docking domain.JNKThe peptide (pepJIP1) acts as an inhibitor of JNK signaling.
p38α G-loopDerivatives of the natural product itampolin A were designed to interact with the G-loop of p38α, which is part of the kinase's active site. mdpi.comp38 MAPK mdpi.comNovel synthetic derivatives showed potent inhibitory activity against p38α. mdpi.com

Perturbation of NF-κB Signaling Pathways

A prominent example of a synthetic D-loop peptide's action is the targeted inhibition of the canonical nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is a critical regulator of immune and inflammatory responses, and its aberrant activation is implicated in numerous diseases, from autoimmune disorders to cancer. nih.govnih.gov A key challenge in targeting this pathway is to selectively inhibit the canonical pathway without affecting non-canonical NF-κB functions. nih.gov

The activation of the canonical NF-κB pathway depends on the assembly of the IκB kinase (IKK) complex, which is composed of the regulatory subunit NEMO (NF-κB essential modulator) and two catalytic subunits, IKKα and IKKβ. nih.gov The interaction between NEMO and the IKK kinases is mediated by a short six-amino-acid sequence (737LDWSWL742) found in the NEMO-binding domain (NBD) of both IKKα and IKKβ. nih.gov This sequence forms a loop structure stabilized by a hydrogen bond between specific amino acid residues (D738 and S740), allowing key tryptophan residues to interact with the NEMO dimer. nih.gov

Researchers have developed a synthetic loop replacement peptide, termed NBD2, that mimics this critical loop structure. nih.gov In this synthetic peptide, the stabilizing hydrogen bond of the native NBD peptide is replaced with a more stable, non-labile covalent bond. nih.govnih.gov This modification has two significant advantages: it stabilizes the peptide's active conformation and makes it less susceptible to proteolytic degradation. nih.gov

The NBD2 peptide acts as a potent and selective inhibitor of the canonical NF-κB pathway. nih.gov It directly engages the NEMO component of the IKK complex, thereby blocking the interaction between NEMO and the IKK kinases. nih.gov This disruption prevents the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα, which are necessary steps for NF-κB to translocate to the nucleus and activate gene transcription. youtube.com Studies have shown that this synthetic loop replacement strategy results in an inhibitor with more than 10-fold increased potency compared to the original, unmodified NBD peptide. nih.govnih.gov

Table 2: Research Findings on Synthetic NBD Peptide Perturbation of NF-κB Signaling

Synthetic PeptideMolecular TargetMechanism of ActionEffect on NF-κB Pathway
NBD Peptide (unmodified)NEMO protein (a subunit of the IKK complex) nih.govCompetitively blocks the interaction between NEMO and the IKKα/β kinases. nih.govSelective inhibition of canonical NF-κB activation (IC50 ~100 μM). nih.gov
NBD2 (Synthetic Loop Replacement)NEMO protein (a subunit of the IKK complex) nih.govnih.govStabilized loop structure with a covalent bond replacing a hydrogen bond, leading to enhanced binding to NEMO and increased proteolytic stability. nih.govBlocks canonical NF-κB signaling with >10-fold increased potency compared to the unmodified peptide. nih.govnih.gov

Academic Research Methodologies and Experimental Models

In Vitro Characterization Techniques for Synthetic D-Loop Peptides

In vitro studies form the cornerstone of synthetic D-loop peptide research, providing foundational data on their physical, chemical, and biological characteristics before advancing to more complex systems. These techniques allow for controlled, high-throughput analysis of peptide-target interactions, structural conformations, and cellular effects.

Biochemical and biophysical assays are indispensable for quantifying the direct interaction between synthetic peptides and their molecular targets, such as specific DNA structures or associated proteins.

Electrophoretic Mobility Shift Assay (EMSA): This technique is a straightforward method for studying peptide-DNA interactions. nih.gov It operates on the principle that a DNA-protein or DNA-peptide complex migrates more slowly through a non-denaturing polyacrylamide gel than unbound DNA. nih.govnovartis.com EMSA has been adapted to detect proteins that bind to specific DNA lesions or structural features, making it highly relevant for studying peptides that target D-loop intermediates. novartis.com In one study, a series of rationally designed peptides were tested for their ability to promote RecA-mediated D-loop formation. oup.com EMSA analysis revealed that a specific peptide, designated peptide #3, showed a preferential, albeit weak, binding affinity for a D-loop mimic DNA structure over other structures like single- or double-stranded DNA. oup.com This demonstrates the utility of EMSA in identifying peptides that specifically recognize the unique conformation of a D-loop.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. arxiv.org It provides detailed kinetic and affinity data, including association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). oup.com In a typical SPR experiment, a target molecule is immobilized on a sensor chip, and the synthetic peptide is flowed over the surface as the analyte. nih.govacs.org Binding events cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov This method is highly sensitive and can be used to screen libraries of synthetic peptides to identify candidates with high affinity for a specific target. nih.gov For example, SPR has been used to determine the binding affinities of synthetic peptides designed to inhibit the interaction between the FAK FAT domain and paxillin, with K_D values determined from kinetic data. nih.gov

Table 1: Representative Biophysical Data for Synthetic Peptides from SPR Analysis
PeptideTargetAffinity (K_D)Source
Peptide 1907FAK FATValue from multiple replicates nih.gov
Peptide #3D-loop mimic DNAWeak affinity noted oup.com
A15 Peptide AnaloguesMonoclonal AntibodiesRelative antigenicities determined nih.gov

Cell-based assays provide a more physiologically relevant context than purely biochemical assays, offering insights into how synthetic D-loop peptides affect complex cellular processes. oup.com

Cell Adhesion Inhibition Assays: These assays measure the ability of a peptide to interfere with the interaction between cells and the extracellular matrix (ECM) or other cells. For instance, a study on the synthetic D-amino acid peptide HYD1 demonstrated its ability to inhibit the invasion of prostate carcinoma cells on laminin-5. nih.gov The effect was shown to be adhesion-independent but involved interactions with α6β1 and α3β1 integrins. nih.gov Another approach is a competitive adhesion assay, where cells are pre-incubated with soluble peptides before being plated on a peptide-modified surface. nih.gov A significant decrease in cell adhesion in the presence of the soluble peptides indicates a specific, receptor-driven interaction. nih.gov

Gene Reporter Assays: These assays are used to study the regulation of gene expression and the activity of signaling pathways. nih.gov A reporter gene, such as that for luciferase, is placed under the control of a specific regulatory element (e.g., a promoter or enhancer). nih.gov The activity of the reporter protein, which is easily measurable, serves as a proxy for the activity of the regulatory element. nih.gov In the context of D-loop peptides, a reporter assay could be designed to monitor the activation of a DNA damage response pathway. For example, if a peptide stabilizes D-loops and triggers a specific signaling cascade, a reporter construct containing a promoter responsive to a key transcription factor in that cascade (e.g., p53) would show increased luciferase activity. Dual-luciferase systems are often used to normalize for variables like cell number and transfection efficiency. nih.gov

Cell Viability Assays: These assays are fundamental for determining the cytotoxic or cytostatic effects of synthetic peptides on cultured cells. Common methods include the MTT and WST-8 assays, which measure the metabolic activity of a cell population—a proxy for the number of viable cells. nih.govmdpi.comacs.org Research on peptides designed to recognize branched DNA intermediates, such as D-loops, used MTT assays to quantify the reduction in viability of prostate cancer cell lines (PC3, Du145, LnCAP) following peptide treatment. mdpi.com The results showed a dose-dependent decrease in survival, establishing an IC50 value for the peptide on different cell lines. mdpi.com Similarly, the synthetic peptide ΔM4 was shown to have a selective, dose-dependent cytotoxic effect on A375 human melanoma cells compared to non-tumoral keratinocytes. nih.gov

Table 2: Summary of Findings from Cell-Based Functional Assays
Assay TypePeptideCell Line(s)Key FindingSource
Cell Viability (MTT)wrwycrPC3, Du145, LnCAPDose-dependent reduction in cell survival; IC50 determined to be 100-200 µM. mdpi.com
Cell Migration/InvasionHYD1 (D-amino acid)Prostate CarcinomaInhibited haptotactic migration and invasion on laminin-5. nih.gov
Cell ViabilityΔM4A375 (Melanoma)Selective toxicity in tumor cells with a lower IC50 than in non-tumor cells. nih.gov
Signaling Pathway Modulationcyclo(YpVNFΦrpPRR)MDA-MB-468 (Breast Cancer)Inhibited phosphorylation of MEK and ERK1/2 in the Grb2/Ras pathway. nih.gov

Computational approaches are critical for the rational design and structural analysis of synthetic peptides. nih.gov Molecular modeling and simulation provide atomic-level insights into peptide conformation, stability, and interactions with target molecules, which can be difficult to obtain experimentally.

Molecular Dynamics (MD) Simulations: MD simulations are used to predict the folding and dynamic behavior of peptides in solution. mdpi.comwikipedia.org By simulating the movements of atoms over time, researchers can explore a peptide's conformational landscape and identify stable structures. mdpi.com These simulations are particularly valuable for cyclic peptides, which often exist as an ensemble of multiple conformations in solution, complicating experimental structure determination. nih.govwikipedia.org Enhanced sampling techniques, such as replica-exchange MD, can overcome the time-scale limitations of conventional MD to better explore this landscape. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a peptide when it interacts with a target molecule, such as a protein receptor or a specific DNA structure like a D-loop. nih.gov Docking algorithms fit the peptide into a binding site on the target and use scoring functions to rank potential poses. nih.gov

De Novo Design: Advanced computational frameworks, such as Rosetta, are used for the de novo design of peptides with novel structures and functions. nih.gov These tools can design heterochiral peptides (containing both L- and D-amino acids) and cyclic topologies to maximize surface complementarity and binding energy to a target. nih.gov Recently, deep learning networks like AlphaFold have been modified for the accurate structure prediction and design of cyclic peptides, a task that has been historically challenging due to the limited number of available experimental structures. These methods provide the basis for custom-designing peptides for specific therapeutic applications.

Preclinical In Vivo Models for Mechanistic Elucidation

Following comprehensive in vitro characterization, promising synthetic D-loop peptides are advanced to preclinical in vivo models to assess their biological efficacy, mechanism of action, and effects within a complex living organism.

Animal models are essential for evaluating the therapeutic potential of synthetic peptides in a systemic context. The choice of model depends on the intended application of the peptide.

For peptides designed to modulate DNA repair pathways, such as those that stabilize D-loops, cancer models are highly relevant. A peptide (IRFLTARRR) designed to enhance D-loop formation was shown to promote resistance to DNA damaging agents like cisplatin (B142131) and doxorubicin (B1662922) in human cancer cell lines (A375 and MCF-7). oup.com The logical next step for such a peptide would be evaluation in a xenograft mouse model, where these human tumor cells are implanted into immunodeficient mice. Efficacy would be assessed by monitoring tumor growth in peptide-treated animals versus controls, especially in combination with standard chemotherapeutic agents.

Ex vivo and tissue-level studies bridge the gap between in vitro cell culture and in vivo whole-animal experiments. These analyses involve the study of tissues or cells taken from an organism and studied in an external environment under controlled conditions. This approach allows for detailed functional and mechanistic analysis in a more physiologically relevant context than isolated cells, without the systemic complexities of a live animal.

For a synthetic D-loop peptide evaluated in an animal model, tissues of interest (e.g., tumor tissue, spleen, liver) can be harvested post-treatment. These tissues can then be used for a variety of ex vivo analyses to understand the peptide's effect on biological pathways. For example, immunohistochemistry or immunofluorescence could be performed on tumor sections to detect markers of DNA damage response (e.g., γH2AX) or apoptosis (e.g., cleaved caspase-3). This would provide direct evidence of the peptide's target engagement and downstream functional consequences within the tissue microenvironment. Furthermore, primary cells could be isolated from these tissues and cultured for short-term functional assays, allowing for a more controlled analysis of cellular responses that were primed by the in vivo treatment. While direct examples for synthetic D-loop peptides are not prominent in the current literature, this methodology is a standard and critical component of preclinical drug development for assessing pathway modulation at the tissue level.

Future Trajectories and Unexplored Avenues in Synthetic D Loop Peptide Research

Integration with Systems Biology and Advanced Computational Modeling for Predictive Design

The rational design of synthetic D-loop peptides is transitioning from heuristic-based methods to a more predictive science, thanks to the integration of systems biology and sophisticated computational tools. wikipedia.orgmdpi.com Systems biology provides a holistic framework for understanding the complex interactions of peptides within cellular networks, moving beyond the study of isolated components to model and predict emergent properties of the entire system. wikipedia.org This approach is essential for anticipating how a synthetic peptide will behave in a dynamic biological environment.

Elucidation of Unconventional D-Loop Peptide Functions and Interactions

Future research will increasingly focus on discovering and engineering unconventional functions for synthetic D-loop peptides, moving beyond their primary design objectives. Peptides initially developed for a specific target may possess additional, previously unknown activities, such as immunomodulatory, anti-biofilm, or anti-cancer properties. nih.gov The exploration of this functional versatility is a key area for therapeutic innovation.

A significant frontier is the design of peptides that operate through novel mechanisms, such as allosteric modulation or the disruption of protein-protein interactions at interfaces previously considered "undruggable." The chemical stability and structural diversity of synthetic peptides, particularly those containing D-amino acids and other non-natural elements, make them ideal candidates for targeting these challenging surfaces. nih.gov Computational methods are being developed to specifically design peptides for such complex targets. rsc.org

Furthermore, understanding the interactions of D-loop peptides with components of the cellular environment other than proteins is crucial. For instance, the interaction of peptides with the lipid constituents of cell membranes can be a critical determinant of their biological activity and delivery. nih.gov Research into how sequence and structure influence these interactions will enable the design of peptides with enhanced cell penetration or the ability to modulate membrane-associated processes. The development of unconventional synthetic methods will also allow for the creation of unusual peptide derivatives with novel properties. researchgate.net

Development of Advanced Synthetic Biology Tools and Platforms Based on D-Loop Peptides

Synthetic D-loop peptides are becoming integral components in the development of advanced synthetic biology tools and platforms. Their high stability, specificity, and the relative ease of their synthesis make them excellent building blocks for creating novel biological devices. nih.govnih.gov

One of the most promising applications is in the construction of biosensors for diagnostics and environmental monitoring. nih.gov Peptides can be engineered as highly specific biorecognition elements that bind to target molecules, such as disease biomarkers or pathogens. mdpi.combiosynth.com These peptide-based sensors can be integrated with electrochemical or optical transduction platforms to provide sensitive, rapid, and low-cost detection. nih.govbiosynth.comresearchgate.net The robustness of peptides containing D-amino acids makes them particularly suitable for on-field applications where they may be exposed to harsh conditions. nih.gov

Beyond sensing, synthetic peptides are being used to create "synthetic interfaces"—engineered proteins and gene networks that allow researchers to control and observe cellular processes with high precision. nih.gov For example, peptides can be designed to act as light- or chemical-induced switches to control gene expression or protein dimerization. The incorporation of non-standard amino acids through an expanded genetic code further broadens the chemical diversity and functionality that can be built into these synthetic systems. wikipedia.org These tools are instrumental in deconstructing and rebuilding developmental and signaling pathways to better understand their fundamental principles. nih.gov

Exploration of D-Loop Peptide Roles in Epigenetic Regulation

A compelling and relatively unexplored avenue for synthetic D-loop peptide research is their potential role in modulating epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, are critical for regulating gene expression without altering the DNA sequence itself. cusabio.comnih.gov There is growing evidence that peptides sourced from endogenous, environmental, or synthetic origins can influence these regulatory pathways. nih.govnih.govresearchgate.net

Synthetic peptides can be designed to directly or indirectly inhibit or reverse epigenetic modifications associated with disease. nih.govresearchgate.net For example, short peptides may act as DNA methylation inhibitors by binding to a gene's promoter region, making it inaccessible to DNA methyltransferases (DNMTs) and thereby activating gene expression. nih.govresearchgate.net The recruitment of DNMTs by transcription factors is a key mechanism in gene silencing, and peptides could be designed to interfere with these interactions. nih.gov

Similarly, synthetic peptides can be developed to target histone modifications. This includes blocking the interaction of histone acetyltransferases (HATs) or inhibiting histone deacetylases (HDACs). nih.govresearchgate.net Peptides can also indirectly affect histone methylation by influencing upstream signaling pathways. nih.govresearchgate.net Given the link between abnormal DNA and histone methylation patterns and diseases like cancer, the development of peptides as epigenetic modulators represents a promising therapeutic strategy. nih.govembopress.org

Q & A

Q. What guidelines ensure synthetic D-loop peptide stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store peptides at -80°C in inert atmospheres (argon) to prevent oxidation.
  • Resuspension : Use sterile, deionized water or acetic acid (0.1%) for hydrophobic peptides.
  • Stability Testing : Perform accelerated degradation studies (e.g., 4°C, 25°C, 37°C) with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.